(4-Nitrophenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone
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Overview
Description
(4-Nitrophenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone is a complex organic compound that features a nitrophenyl group, a trifluoromethylphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common route includes the reaction of 4-nitrobenzoyl chloride with 4-[[2-(trifluoromethyl)phenyl]methyl]piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Nitrophenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions due to its ability to form stable complexes with certain proteins.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s binding affinity to its target. The piperazine ring provides structural flexibility, allowing the compound to adopt conformations that are favorable for binding.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound with a trifluoromethylphenyl group and a thiazole ring.
Uniqueness
(4-Nitrophenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both nitrophenyl and trifluoromethyl groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
(4-nitrophenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c20-19(21,22)17-4-2-1-3-15(17)13-23-9-11-24(12-10-23)18(26)14-5-7-16(8-6-14)25(27)28/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRARXLCQOZOGKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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